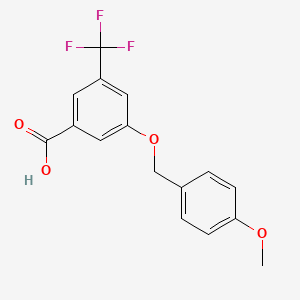
3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a methoxybenzyl group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl alcohol and 5-(trifluoromethyl)benzoic acid.
Protection of Functional Groups: Protecting groups may be used to prevent unwanted reactions at specific sites on the molecule.
Formation of the Ether Linkage: The 4-methoxybenzyl group is introduced to the benzoic acid core through an etherification reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Deprotection: If protecting groups were used, they are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the methoxybenzyl group can modulate its solubility and stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid
- 4-Fluoro-3-((4-methoxybenzyl)oxy)benzoic acid
Uniqueness
3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both a methoxybenzyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity for certain molecular targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H13F3O4 |
|---|---|
Molecular Weight |
326.27 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C16H13F3O4/c1-22-13-4-2-10(3-5-13)9-23-14-7-11(15(20)21)6-12(8-14)16(17,18)19/h2-8H,9H2,1H3,(H,20,21) |
InChI Key |
FSMQKGXPBQFPSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















